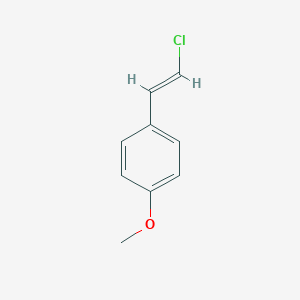
3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one, also known as curcumin, is a natural compound found in turmeric. It has been used for centuries in traditional medicine due to its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained attention in scientific research for its potential therapeutic applications in various diseases.
Mechanism Of Action
The mechanism of action of 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one is complex and involves multiple pathways. It has been found to inhibit the activity of various enzymes and proteins involved in inflammation and oxidative stress. Curcumin also activates various signaling pathways that regulate cell growth and survival.
Biochemical And Physiological Effects
Curcumin has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. Curcumin also regulates various signaling pathways that are involved in cell growth and survival.
Advantages And Limitations For Lab Experiments
Curcumin has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other compounds. Curcumin is also stable and can be easily stored. However, 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one has some limitations, including poor solubility in water and low bioavailability, which can affect its effectiveness in experiments.
Future Directions
There are several future directions for research on 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one. One direction is to develop new formulations of 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one that improve its solubility and bioavailability. Another direction is to study the effects of 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one in combination with other compounds or drugs. Additionally, further research is needed to understand the mechanism of action of 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one and its potential therapeutic applications in various diseases.
Synthesis Methods
Curcumin can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and microbial synthesis. The most common method is the extraction of 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one from turmeric, which involves the use of solvents such as ethanol and acetone. Chemical synthesis involves the reaction of various chemical compounds to form 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one, while microbial synthesis involves the use of microorganisms to produce 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one.
Scientific Research Applications
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, Parkinson's disease, diabetes, and cardiovascular diseases. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for the development of new drugs.
properties
Product Name |
3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(Z)-3-(2-hydroxyphenyl)-2-methoxy-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O3/c1-19-15(11-13-9-5-6-10-14(13)17)16(18)12-7-3-2-4-8-12/h2-11,17H,1H3/b15-11- |
InChI Key |
NTRKVFVYJCJKCU-PTNGSMBKSA-N |
Isomeric SMILES |
CO/C(=C\C1=CC=CC=C1O)/C(=O)C2=CC=CC=C2 |
SMILES |
COC(=CC1=CC=CC=C1O)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC(=CC1=CC=CC=C1O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)


![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)




![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)

